2-(1-Amino-ethyl)-benzoic acid
Description
2-(1-Amino-ethyl)-benzoic acid (CAS: 68998-15-2) is a benzoic acid derivative with an aminoethyl substituent at the ortho position. This compound combines the carboxylic acid functionality of benzoic acid with a primary amine group, enabling diverse chemical interactions. Its structure facilitates applications in pharmaceutical research, particularly in studies involving enzyme interactions, antimicrobial activity, and molecular recognition .
Properties
IUPAC Name |
2-(1-aminoethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZTUNCFUQURFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440284 | |
| Record name | Benzoic acid, 2-(1-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68998-15-2 | |
| Record name | Benzoic acid, 2-(1-aminoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-ethyl)-benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with ethylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(1-Amino-ethyl)-benzoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced reaction vessels to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-ethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Pharmacological Applications
Spasmolytic Activity
Research indicates that derivatives of 2-(1-amino-ethyl)-benzoic acid exhibit significant spasmolytic activity. For instance, compounds derived from this structure have been shown to affect isolated ileum contractions induced by spasmogens like acetylcholine and histamine. In studies comparing these compounds to papaverine, a standard spasmolytic agent, the derivatives demonstrated comparable efficacy with low toxicity profiles .
Psychotherapeutic Effects
In experimental models, the administration of specific derivatives improved both acquisition and memory retention in rats. This was evaluated through avoidance response tests and maze tests, suggesting potential applications in treating cognitive disorders .
Inhibition of Protein Cross-Linking
Another significant application is the inhibition of nonenzymatic cross-linking in proteins, which is associated with aging and various pathologies. The compound's ability to mitigate advanced glycosylation end-products suggests it could be beneficial in treating conditions such as diabetic complications, cataracts, and other age-related diseases .
Food Preservation
The compound has potential applications in food technology as a preservative. Its ability to inhibit nonenzymatic browning reactions can extend the shelf life of food products by preventing spoilage caused by protein cross-linking. This is particularly relevant for replacing traditional preservatives that may cause allergic reactions or other health issues .
Biochemical Research
Synthesis of Antimicrobial Agents
Recent studies have explored the synthesis of antimicrobial agents using 2-(1-amino-ethyl)-benzoic acid as a precursor. These agents have shown promising activity against various pathogens, indicating their potential use in developing new antibiotics or antiseptics .
Analgesic and Anti-inflammatory Properties
Compounds derived from 2-(1-amino-ethyl)-benzoic acid have also been evaluated for their analgesic and anti-inflammatory properties. Research has indicated that certain derivatives exhibit selective inhibition of cyclooxygenases (COXs), which are key enzymes involved in the inflammatory process .
Table 1: Summary of Pharmacological Activities
Mechanism of Action
The mechanism of action of 2-(1-Amino-ethyl)-benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid
- Structure: Features a benzamido group and methoxy-oxoethyl chain on the aminoethyl moiety.
- Properties: The benzamido group enhances steric bulk, reducing membrane permeability compared to 2-(1-amino-ethyl)-benzoic acid.
- Applications : Primarily studied for its synthetic pathways rather than bioactivity, suggesting utility as a precursor for more complex molecules .
2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]-benzoic Acid
- Structure : Incorporates a biphenyl sulfonamide group.
- Properties : The sulfonamide group increases polarity, improving water solubility but reducing lipid solubility.
- Bioactivity: Exhibits weak cytotoxicity against cancer cell lines (e.g., HCT116, A549), contrasting with aminoethyl derivatives that may show stronger antimicrobial effects .
Benzotriazole Derivatives (e.g., 2-{[2-(5-Benzoyl-1H-benzotriazole-1-yl)-2-oxoethyl]amino}propionic Acid)
- Structure: Benzotriazole core with aminoethyl-linked carboxylic acid.
- Bioactivity: Demonstrates moderate to strong antimicrobial activity, attributed to the benzotriazole moiety's ability to disrupt microbial enzymes. This contrasts with 2-(1-amino-ethyl)-benzoic acid, where activity data are less documented .
Positional Isomerism and Functional Group Impact
2-(2-Aminoethyl)benzoic Acid (CAS: 757901-30-7)
- Structure: Aminoethyl group at the para position.
3-(1-Amino-ethyl)-benzoic Acid (CAS: 788133-22-2)
Pharmacological and Industrial Relevance
2-(Acetylamino)-benzoic Acid Methyl Ester (Av7)
- Source : Isolated from Aconitum vaginatum.
- Bioactivity: Shows antitumor activity against gastric (AGS) and lung (A549) cancer cells. The acetylated amino group improves metabolic stability compared to the primary amine in 2-(1-amino-ethyl)-benzoic acid .
Extraction Efficiency in Benzoic Acid Derivatives
- Data: Benzoic acid derivatives with higher distribution coefficients (e.g., phenol, benzoic acid) are extracted more rapidly via emulsion liquid membranes. 2-(1-Amino-ethyl)-benzoic acid’s extraction rate likely depends on its solubility in the membrane phase, influenced by the amino group’s polarity .
Data Tables
Table 1: Structural and Bioactive Comparison
Key Findings and Implications
- Substituent Bulk : Bulky groups (e.g., benzamido in ) reduce bioavailability but enhance synthetic versatility.
- Positional Effects: Ortho-substituted aminoethyl groups optimize hydrogen bonding in molecular recognition compared to meta/para isomers .
- Bioactivity Trends: Aminoethyl derivatives with heterocyclic cores (e.g., benzotriazole in ) show stronger antimicrobial activity than simple benzoic acid analogues.
Biological Activity
2-(1-Amino-ethyl)-benzoic acid, also known by its chemical formula C₉H₁₁NO₂, is an organic compound characterized by the presence of an amino group and a benzoic acid moiety. This compound has garnered attention in biochemical research and pharmaceutical applications due to its diverse biological activities. This article explores the biological activity of 2-(1-Amino-ethyl)-benzoic acid, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 2-(1-Amino-ethyl)-benzoic acid can be attributed to several mechanisms:
- Spasmolytic Effects : Compounds structurally similar to 2-(1-Amino-ethyl)-benzoic acid have demonstrated spasmolytic properties, which can be beneficial in treating conditions involving muscle spasms.
- Enzyme Interaction : This compound may interact with various enzymes, influencing biochemical pathways. It has been shown to act as an inhibitor or activator of specific enzymes, modulating their activity through binding interactions.
- Cell Signaling Modulation : By altering cell signaling pathways, 2-(1-Amino-ethyl)-benzoic acid can affect gene expression and cellular metabolism, leading to significant physiological changes.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have indicated that derivatives of benzoic acid, including 2-(1-Amino-ethyl)-benzoic acid, possess antimicrobial properties against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria and shown to inhibit their growth effectively .
- Antioxidant Properties : The antioxidant capacity of this compound is significant, contributing to its potential in preventing oxidative stress-related damage in cells .
- Antidiabetic Effects : Research has suggested that 2-(1-Amino-ethyl)-benzoic acid may exhibit antidiabetic properties by influencing metabolic pathways related to glucose metabolism .
Case Studies and Research Findings
Several studies have investigated the biological effects of 2-(1-Amino-ethyl)-benzoic acid:
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various benzoic acid derivatives, including 2-(1-Amino-ethyl)-benzoic acid. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- In Vivo Studies : In animal models, the administration of 2-(1-Amino-ethyl)-benzoic acid at varying doses demonstrated dose-dependent effects on muscle relaxation and spasmolytic activity. Lower doses were effective without adverse effects, while higher doses showed increased efficacy but also raised concerns about toxicity .
- Biochemical Pathway Activation : In vitro studies revealed that this compound activates key protein degradation systems in human fibroblasts, enhancing the activities of the ubiquitin-proteasome pathway and autophagy-lysosome pathway. Such activation is crucial for maintaining cellular homeostasis and could have implications for anti-aging therapies .
Data Table: Summary of Biological Activities
Q & A
What are the common synthetic routes for preparing 2-(1-amino-ethyl)-benzoic acid, and how do reaction conditions influence yield?
Category : Basic
Methodological Answer :
Synthesis typically involves multi-step pathways such as esterification followed by amidation. For example, ethyl 2-(aminomethyl)benzoate (a derivative) can be synthesized via nucleophilic substitution of a benzyl halide with an amine, followed by hydrolysis to yield the carboxylic acid . Key factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (exothermic reactions require cooling), and catalyst selection (e.g., palladium for hydrogenation steps). Yield optimization often requires monitoring intermediates via LC-MS or NMR .
What crystallographic challenges arise in determining the structure of 2-(1-amino-ethyl)-benzoic acid, and how are they addressed?
Category : Advanced
Methodological Answer :
Crystallization challenges include polymorphism and twinning due to flexible side chains. SHELX programs (e.g., SHELXL) are employed for refinement, leveraging high-resolution X-ray data to resolve disorder in the amino-ethyl group . Hydrogen bonding networks, critical for packing stability, are analyzed using ORTEP-3 to visualize thermal ellipsoids and validate bond lengths . For ambiguous electron density, DFT calculations complement experimental data to confirm conformations .
How do hydrogen bonding patterns influence the solid-state properties of 2-(1-amino-ethyl)-benzoic acid?
Category : Advanced
Methodological Answer :
Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) dimers formed via carboxyl-carboxyl interactions. The amino group participates in N–H⋯O bonds, stabilizing layered packing. IR spectroscopy and Hirshfeld surface analysis quantify these interactions, while temperature-dependent XRD reveals phase transitions driven by hydrogen bond reorganization .
Which analytical techniques are most effective for quantifying 2-(1-amino-ethyl)-benzoic acid in complex mixtures?
Category : Basic
Methodological Answer :
Derivatization with 2-aminobenzoic acid (2-AA) enhances detectability in LC-MS or capillary electrophoresis (CE). For example:
How do metabolic pathways of 2-(1-amino-ethyl)-benzoic acid compare to other benzoic acid derivatives?
Category : Advanced
Methodological Answer :
CYP450 enzymes (e.g., CYP199A4) oxidize the ethyl side chain, forming hydroxylated metabolites. Comparative studies using whole-cell assays and HPLC-UV/MS reveal distinct regioselectivity: 2-(1-amino-ethyl)-benzoic acid undergoes β-hydroxylation, whereas 4-(imidazol-1-yl)benzoic acid is oxidized to formamide derivatives . Metabolite identification employs isotopic labeling and tandem MS fragmentation .
What computational strategies predict the reactivity of 2-(1-amino-ethyl)-benzoic acid in catalytic systems?
Category : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group’s lone pair dominates HOMO, making it reactive toward acylating agents. Molecular dynamics simulations model solvation effects, while QSAR correlates substituent effects with reaction rates .
How are data contradictions resolved in crystallographic refinement of flexible derivatives?
Category : Advanced
Methodological Answer :
Discrepancies between experimental and modeled data (e.g., high R-factors) are addressed by:
- Testing alternate conformers with PART instructions in SHELXL.
- Applying restraints to bond angles/lengths based on CSD database averages.
- Validating with R₁ and wR₂ convergence plots .
What experimental design principles optimize oxidation studies of 2-(1-amino-ethyl)-benzoic acid?
Category : Advanced
Methodological Answer :
Controlled oxidation using NADH/O₂ systems requires anaerobic chambers to prevent radical side reactions. Stoichiometric ratios of substrate:cofactor (1:10) ensure complete conversion. Mechanistic probes like ¹⁸O-labeling and EPR spectroscopy detect radical intermediates .
How are structural analogs of 2-(1-amino-ethyl)-benzoic acid synthesized for SAR studies?
Category : Basic
Methodological Answer :
Grignard reactions introduce alkyl/aryl groups at the ethyl position. For example, benzene is brominated to bromobenzene, converted to a Grignard reagent (C₆H₅MgBr), and reacted with CO₂ to form benzoic acid. Subsequent reductive amination adds the amino-ethyl group .
Why is SHELX preferred for validating hydrogen bonding in 2-(1-amino-ethyl)-benzoic acid crystals?
Category : Advanced
Methodological Answer :
SHELX’s robust refinement algorithms handle partial occupancy and anisotropic displacement parameters. The program’s TWIN/BASF commands resolve twinning, while the HTAB instruction generates hydrogen bond tables directly from .res files, ensuring compliance with IUCr standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
